4-Chloro-4,4-difluoro-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

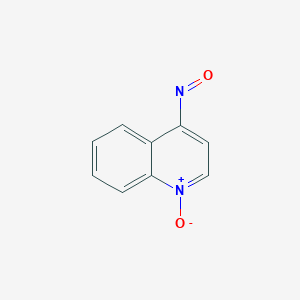

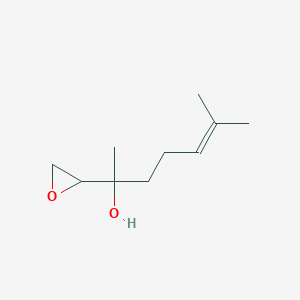

4-Chloro-4,4-difluoro-2-butanone (CDFB) is a chemical compound that has been widely used in scientific research. It is a derivative of butanone, which is a ketone that is commonly used as a solvent in various industries. CDFB has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Mécanisme D'action

4-Chloro-4,4-difluoro-2-butanone reacts with amino groups in proteins and peptides to form stable adducts. The reaction occurs through nucleophilic addition of the amino group to the carbonyl group of 4-Chloro-4,4-difluoro-2-butanone, followed by elimination of a fluoride ion. The resulting adduct is stable and can be used to study protein interactions and modifications.

Effets Biochimiques Et Physiologiques

4-Chloro-4,4-difluoro-2-butanone has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a reactive compound and can cause skin and eye irritation if not handled properly.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-4,4-difluoro-2-butanone has several advantages as a cross-linking and labeling reagent. It is a small molecule that can penetrate into the interior of proteins, allowing for the study of protein-protein interactions that are not accessible by other methods. It is also a highly reactive compound that can form stable adducts with amino groups, making it a valuable tool for studying protein modifications.

However, 4-Chloro-4,4-difluoro-2-butanone also has some limitations. It is not suitable for studying protein interactions that occur through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. It also requires careful handling as it is a reactive compound that can react with other biomolecules and interfere with the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of 4-Chloro-4,4-difluoro-2-butanone in scientific research. One direction is the development of new methods for the selective labeling of proteins and peptides. Another direction is the use of 4-Chloro-4,4-difluoro-2-butanone as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Additionally, the use of 4-Chloro-4,4-difluoro-2-butanone in combination with other labeling and cross-linking reagents may provide new insights into the structure and function of proteins and other biomolecules.

Méthodes De Synthèse

4-Chloro-4,4-difluoro-2-butanone can be synthesized by reacting 4-chloro-2,2,4-trifluoroacetophenone with ethyl magnesium bromide in the presence of copper(I) bromide. The reaction yields 4-Chloro-4,4-difluoro-2-butanone as a yellow liquid, which can be purified by distillation.

Applications De Recherche Scientifique

4-Chloro-4,4-difluoro-2-butanone has been extensively used in scientific research as a reactive compound for the modification of proteins, peptides, and other biomolecules. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 4-Chloro-4,4-difluoro-2-butanone has also been used as a labeling reagent for mass spectrometry-based proteomics studies.

Propriétés

Numéro CAS |

1515-16-8 |

|---|---|

Nom du produit |

4-Chloro-4,4-difluoro-2-butanone |

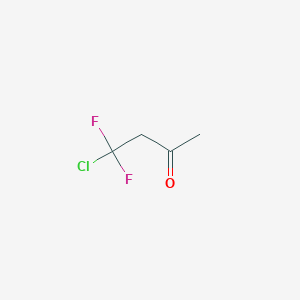

Formule moléculaire |

C4H5ClF2O |

Poids moléculaire |

142.53 g/mol |

Nom IUPAC |

4-chloro-4,4-difluorobutan-2-one |

InChI |

InChI=1S/C4H5ClF2O/c1-3(8)2-4(5,6)7/h2H2,1H3 |

Clé InChI |

SMCIAOVKUXCWGS-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(F)(F)Cl |

SMILES canonique |

CC(=O)CC(F)(F)Cl |

Synonymes |

4-Chloro-4,4-difluoro-2-butanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)